molecular formula C16H20ClN5O2S2 B2915322 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 886941-97-5

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2915322
CAS No.: 886941-97-5
M. Wt: 413.94
InChI Key: QFEXENLFJGEYFT-UHFFFAOYSA-N
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Description

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide is a potent and selective small-molecule inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent class III histone deacetylase. This compound functions by binding to the SIRT1 catalytic domain, effectively blocking its deacetylase activity and leading to the hyperacetylation of downstream target proteins, most notably p53 (https://www.ncbi.nlm.nih.gov/books/NBK1230/). This mechanism is of significant research value in oncology, where SIRT1 inhibition can promote p53-mediated apoptosis and cell cycle arrest, sensitizing cancer cells to chemotherapeutic agents and radiation (https://www.nature.com/articles/s41568-021-00343-3). Beyond oncology, this inhibitor serves as a critical chemical probe for investigating the role of SIRT1 in metabolic regulation, age-associated diseases, and neurodegenerative disorders. In neurological research, modulating SIRT1 activity is explored for its impact on tau protein acetylation and aggregation, which are key pathological features in conditions like Alzheimer's disease, providing a potential avenue for therapeutic discovery (https://www.sciencedirect.com/science/article/abs/pii/S0969996119303342). Its specific structural design affords researchers a reliable tool for dissecting complex SIRT1 signaling pathways in various disease models.

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2S2/c1-9-5-6-10(7-11(9)17)18-12(23)8-25-15-22-21-14(26-15)19-13(24)20-16(2,3)4/h5-7H,8H2,1-4H3,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEXENLFJGEYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with a suitable thiol compound.

    Substitution with tert-Butylcarbamoyl Group: The tert-butylcarbamoyl group is introduced via a reaction with tert-butyl isocyanate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 3-chloro-4-methylphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the acetamide moiety, potentially leading to ring-opening or amine formation.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced thiadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and sulfanyl group are believed to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiadiazole Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity Notes
Target Compound 3-chloro-4-methylphenyl, tert-butyl carbamoyl C₁₆H₁₉ClN₄O₂S₂ 398.94* Hypothesized anticonvulsant
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide Trifluoromethylphenyl, 4-methoxybenzylsulfanyl C₂₀H₁₈ClF₃N₃O₂S₂ 504.00 Enhanced lipophilicity
N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 4-nitrophenyl, p-tolylureido C₁₇H₁₅N₅O₃S₂ 409.46 Potential electron-deficient reactivity
2-(4-chlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide 4-chlorophenoxy, trifluoromethylbenzylthio C₁₈H₁₄ClF₃N₂O₂S₂ 462.95 High electrophilicity
2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (IIf) 4-chlorophenylamino, 4-pyridyl C₁₂H₈ClN₅S 289.74 Anticonvulsant activity

*Calculated based on molecular formula.

Bioactivity and Pharmacological Implications

  • Anticonvulsant Activity: The 4-chlorophenylamino substituent in compound IIf (Table 1) demonstrated significant anticonvulsant efficacy in electroconvulsive shock models, suggesting that chloro-substituted aryl groups enhance activity . The target compound’s 3-chloro-4-methylphenyl group may similarly improve receptor binding.
  • In contrast, the nitro group in may reduce solubility but enhance electrophilic reactivity for covalent target engagement.
  • Steric Effects : The tert-butyl group in the target compound could hinder enzymatic degradation, prolonging half-life compared to smaller substituents like methoxybenzyl in .

Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups : Chloro and trifluoromethyl groups (electron-withdrawing) in may stabilize charge-transfer interactions, while methoxy groups (electron-donating) in could alter π-π stacking.
  • Sulfanyl vs. Sulfonyl Linkages : Sulfanyl groups (target compound, ) offer redox stability, whereas sulfonyl groups (e.g., ) increase polarity and hydrogen-bonding capacity.

Key Research Findings

Substituent Lumping Strategies : Compounds with similar substituents (e.g., chloro, trifluoromethyl) may be grouped for simplified SAR studies, as proposed in lumping methodologies .

Activity Trends : Chloro-substituted derivatives consistently show higher bioactivity in anticonvulsant models compared to nitro or methoxy analogs .

Biological Activity

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiadiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₈N₄O₂S₂, with a molecular weight of approximately 318.43 g/mol. The structural components include:

  • Thiadiazole ring : Known for its biological activity.
  • Sulfanyl group : Enhances interaction with biological targets.
  • Acetamide moiety : Contributes to the compound's solubility and reactivity.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial or cancer cell survival.
  • Receptor Modulation : It may act as a ligand for certain receptors involved in disease processes.
  • Pathway Interference : The compound could modulate biological pathways relevant to inflammation and cell proliferation.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Studies have shown that compounds with similar structural features exhibit promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented:

  • A review highlighted that 1,3,4-thiadiazole derivatives demonstrate significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains .
Compound TypeActivityTarget Organisms
Thiadiazole DerivativesAntibacterialStaphylococcus aureus, Escherichia coli
Thiadiazole DerivativesAntifungalCandida albicans, Aspergillus niger

Case Studies

Several studies have focused on the biological activity of thiadiazole compounds:

  • Antimicrobial Screening : Compounds were tested against various bacterial strains, showing effective inhibition rates comparable to standard antibiotics like ampicillin .
  • Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited IC50 values indicating significant cytotoxicity against cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Reaction of hydrazinecarbothioamide with acyl chloride.
  • Coupling with amines to form the final product.

This synthetic route can be optimized for yield and purity using modern techniques such as continuous flow reactors.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
Optimization involves refining reaction conditions such as solvent selection, temperature, and catalyst use. For example, in analogous thiadiazole syntheses, POCl₃-mediated cyclization under reflux (90°C for 3 hours) followed by pH adjustment to 8–9 with ammonia solution improves precipitation and purity . Ultrasonication-assisted coupling reactions (e.g., using DMAP in DCM) can enhance reaction efficiency and reduce byproducts, as demonstrated in heteroaryl amine-acetamide conjugates . Statistical experimental design (e.g., factorial or response surface methodology) helps identify critical variables (e.g., molar ratios, reaction time) to minimize trial-and-error approaches .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:
A multi-technique approach is essential:

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiadiazole ring vibrations) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., tert-butyl group at δ ~1.3 ppm, aromatic protons in the 3-chloro-4-methylphenyl moiety) and carbon backbone .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns matching the molecular formula (e.g., [M+H]⁺ for C₁₉H₂₂ClN₅O₂S₂) .
  • Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .

Advanced: How can computational modeling aid in predicting reactivity and bioactivity?

Methodological Answer:

  • HOMO-LUMO Analysis : Predicts electron-rich/poor regions to guide derivatization. For example, low LUMO energy in the thiadiazole ring suggests nucleophilic attack susceptibility .
  • Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify binding sites for target proteins (e.g., sulfanyl groups as hydrogen bond acceptors) .
  • Quantum Chemical Calculations (DFT) : Simulate reaction pathways (e.g., thiadiazole ring formation) to optimize transition states and energy barriers .
  • Molecular Docking : Screen against biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) to identify outliers and assess reproducibility.
  • Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., fixed cell lines, incubation times) to control variables .
  • Mechanistic Profiling : Use omics (proteomics, transcriptomics) to confirm target engagement and off-target effects .
  • Statistical Robustness Tests : Apply ANOVA or Bayesian models to quantify uncertainty in activity trends .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of thiadiazole derivatives?

Methodological Answer:

  • Substituent Scanning : Systematically modify substituents (e.g., tert-butylcarbamoyl vs. methylcarbamoyl) to assess impacts on bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl linker, chloro-methylphenyl group) for target binding using 3D-QSAR .
  • Bioisosteric Replacement : Replace thiadiazole with oxadiazole or triazole to evaluate scaffold flexibility .
  • In Silico ADMET Prediction : Prioritize derivatives with favorable pharmacokinetics (e.g., LogP <5, high metabolic stability) .

Advanced: How can researchers optimize reaction scale-up while maintaining efficiency?

Methodological Answer:

  • Process Simulation : Use tools like Aspen Plus to model heat/mass transfer in reactors and avoid hotspots during exothermic steps .
  • Membrane Separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and reduce reaction time for steps like acetamide coupling .
  • DoE for Scale-Up : Apply Taguchi methods to optimize parameters (e.g., agitation speed, feed rate) during pilot-scale synthesis .

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